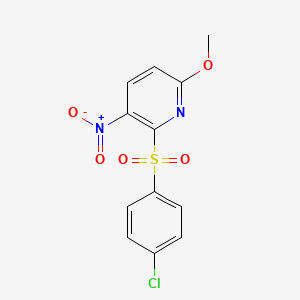
2-(4-Chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine” is a chemical compound with the CAS Number: 246020-68-8 . Its molecular weight is 328.73 . The IUPAC name for this compound is 4-chlorophenyl 6-methoxy-3-nitro-2-pyridinyl sulfone .
Molecular Structure Analysis
The InChI code for “2-(4-Chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine” is 1S/C12H9ClN2O5S/c1-20-11-7-6-10 (15 (16)17)12 (14-11)21 (18,19)9-4-2-8 (13)3-5-9/h2-7H,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 328.73 . It is recommended to be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen
1. Precursors for Pyridine Derivatives
- "2-(4-Chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine" serves as a precursor in the synthesis of various pyridine derivatives. For instance, Bakke et al. (2001) explored the oxidation of 5-hydroxyaminopyridine-2-sulfonic acid to 5-nitropyridine-2-sulfonic acid, which further reacts to form 2-methoxy-5nitropyridine, a related compound (Bakke, Gautun, Romming, & Sletvold, 2001).
2. Synthesis Processes
- The compound can be synthesized through various chemical reactions. For example, Fan Kai-qi (2009) demonstrated the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine through a series of reactions including substitution, nitration, ammoniation, and oxidation (Fan Kai-qi, 2009).
3. Nucleophilic Substitution Reactions
- The compound is involved in nucleophilic substitution reactions. Bakke and Sletvold (2003) reported the substitution of the sulfonate group in 5-nitropyridine-2-sulfonic acid with various nucleophiles, including methoxy groups, to obtain derivatives like 2-methoxy-5-nitropyridine (Bakke & Sletvold, 2003).
4. Chemical Analysis and Characterization
- Detailed chemical analysis and characterization of similar compounds are crucial. Diana et al. (2018) presented experimental data on the preparation and structural analysis of related compounds, highlighting the importance of spectroscopic methods in understanding these chemicals (Diana et al., 2018).
5. Vicarious Nucleophilic Substitution
- Seeliger et al. (2008) explored the vicarious nucleophilic substitution (VNS) of various nitroheteroarenes, including nitropyridines, which is relevant to the study of "2-(4-Chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine" (Seeliger, Błażej, Bernhardt, Mąkosza, & Mayr, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O5S/c1-20-11-7-6-10(15(16)17)12(14-11)21(18,19)9-4-2-8(13)3-5-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKWNRUVAZZHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine](/img/structure/B2714478.png)
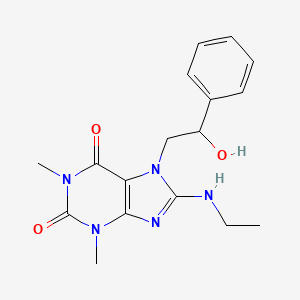
![N-{2-[1-(2-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2714480.png)
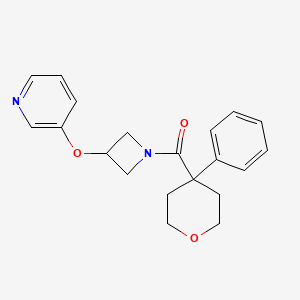
![N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2714484.png)

![N-(5-chloro-2-methylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2714487.png)
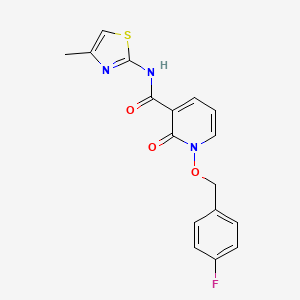

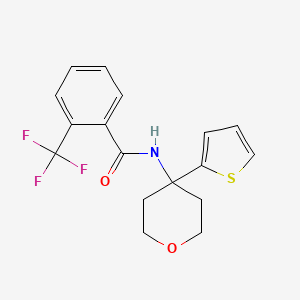
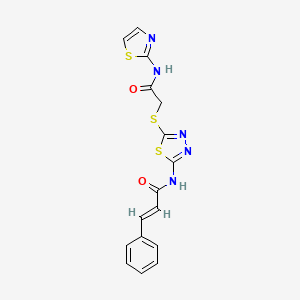
![Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2714501.png)